molecular formula C21H19N5O4 B2622974 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899953-16-3

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2622974
CAS No.: 899953-16-3
M. Wt: 405.414
InChI Key: DFDZJKFNEQQJNX-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide: is a complex organic compound that features a morpholine ring, a pyridazine ring, and a nitrobenzamide group

Preparation Methods

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Coupling with Nitrobenzamide: The final step involves coupling the pyridazine-morpholine intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, such as using microwave irradiation to reduce reaction times and enhance product quality .

Chemical Reactions Analysis

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like Pd/C, and solvents like ethanol or dichloromethane. Major products formed from these reactions include amines, oxidized derivatives, and substituted aromatic compounds .

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation .

Comparison with Similar Compounds

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide can be compared with similar compounds, such as:

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide: This compound differs by having an amino group instead of a nitro group, which affects its reactivity and biological activity.

    N-(3-(6-piperidinopyridazin-3-yl)phenyl)-3-nitrobenzamide:

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide: The position of the nitro group on the benzamide ring can influence the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(16-4-2-6-18(14-16)26(28)29)22-17-5-1-3-15(13-17)19-7-8-20(24-23-19)25-9-11-30-12-10-25/h1-8,13-14H,9-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZJKFNEQQJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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